molecular formula C6H12O6 B1274963 1,3-Dihydroxyacetone dimer CAS No. 62147-49-3

1,3-Dihydroxyacetone dimer

Cat. No. B1274963
CAS RN: 62147-49-3
M. Wt: 180.16 g/mol
InChI Key: KEQUNHIAUQQPAC-UHFFFAOYSA-N
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Description

1,3-Dihydroxyacetone (DHA) is a simple carbohydrate molecule that can exist in monomeric or dimeric forms. The dimeric form has been studied in various contexts, including its molecular structure, synthesis, and reactivity. The dimeric structure is often represented as 2,5-dihydroxymethyl-2,5-dihydroxy-1,4-dioxane, indicating a centrosymmetric arrangement .

Synthesis Analysis

The synthesis of DHA and its derivatives has been explored in several studies. For instance, the preparation of chiral dihydroxyacetone equivalents has been achieved through the SAMP-hydrazone of 2,2-dimethyl-1,3-dioxan-5-one, which can undergo asymmetric alkylations to yield acetonide protected ketodiols with high stereochemical purity . Additionally, methods for synthesizing alkyl and acyl derivatives of dihydroxyacetone phosphate have been described, starting with the preparation of O-hexadecyl glycolic acid and proceeding through several steps to yield the desired phosphate esters .

Molecular Structure Analysis

The molecular structure of DHA has been extensively studied using techniques such as infrared and Raman spectroscopy, gas-phase electron diffraction, and theoretical calculations. These studies have revealed that DHA can form dimers with centrosymmetric structures in solid state, and that in the gas phase, it consists of a mixture of conformers, some with hydrogen bonds . The equilibrium structure of the most stable conformer has been determined with high precision .

Chemical Reactions Analysis

DHA and its dimer undergo various chemical reactions. Photoexcitation of DHA leads to fragmentation and the formation of radical species, which have been identified by EPR spectroscopy . The nitration of DHA dimer has been explored, resulting in the synthesis of highly energetic nitric acid esters with potential applications as oxidizers . Furthermore, the interconversion between monomeric and dimeric forms of DHA esters has been characterized, with conditions for their transformation being determined .

Physical and Chemical Properties Analysis

The physical and chemical properties of DHA and its dimer have been investigated through spectral data and kinetic studies. NMR, IR, and UV spectral data have been used to study the dimer-monomer equilibrium in solution, and the dissociation of the dimer into free carbonyl and hydrated monomer upon dissolution has been observed . Conformational studies in solution have also been conducted using 1H-NMR, revealing the existence of different molecular species in equilibrium .

Scientific Research Applications

Molecular Structure Studies

1,3-Dihydroxyacetone (DHA) dimer has been extensively studied for its molecular structure. Infrared and Raman studies revealed that the dimeric 1,3-dihydroxyacetone has a centrosymmetric structure known as 2,5-dihydroxymethyl-2, 5-dihydroxy-1,4-dioxane in its crystalline form. This finding is significant for understanding the physical and chemical properties of DHA dimer (Kobayashi et al., 1976).

Aldol Reactions and Synthesis Applications

DHA dimer is used in aldol reactions, a fundamental type of chemical reaction in organic chemistry. For instance, it was found that the reaction of 1,3-dihydroxyacetone with formaldehyde, catalyzed by Ca(OH)2, preferentially produces 1,3-dihydroxyacetone dimer. This process is vital for the synthesis of various complex organic compounds (Saimoto et al., 1995).

Applications in Carbohydrate Synthesis

DHA dimer variants are crucial in the organocatalytic construction of carbohydrates. These dimers serve as donors in aldol reactions with various aldehyde and ketone acceptors, facilitating the synthesis of several carbohydrates like L-ribulose, L-lyxose, D-ribose, and D-tagatose (Suri et al., 2006).

Microbial Production for Industrial Applications

In industrial contexts, the microbial production of DHA is of significant interest. Advances in metabolic engineering have enhanced the yield of DHA through genetic modification of glycerol dehydrogenase and fermentation process optimization. This research is crucial for its application in cosmetics, medicines, and food products (Sun et al., 2010).

Safety And Hazards

1,3-Dihydroxyacetone dimer causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

1,3-Dihydroxyacetone dimer is a commercially important chemical and is widely used in cosmetics, pharmaceuticals, and food industries . It is produced for the revalorization of glycerol, a major side-product of the growing biodiesel industry . The overwhelming majority of DHA produced worldwide is intended for application as a self-tanning agent in cosmetic formulations . If the peculiar reactivity of DHA was harnessed, DHA could help address current sustainability challenges encountered in the synthesis of specialty polymers, ranging from biocompatible polymers to innovative polymers with cutting-edge properties and improved biodegradability .

properties

IUPAC Name

2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-5(9)3-12-6(10,2-8)4-11-5/h7-10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQUNHIAUQQPAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC(O1)(CO)O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401314347
Record name Dihydroxyacetone dimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic, crystalline, white to off-white powder; Sweet, cooling, aroma
Record name Dihydroxyacetone dimer
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1700/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water, Soluble (in ethanol)
Record name Dihydroxyacetone dimer
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1700/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

1,3-Dihydroxyacetone dimer

CAS RN

26776-70-5, 62147-49-3
Record name Dihydroxyacetone dimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dioxane-2,5-dimethanol, 2,5-dihydroxy-, (2R,5S)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.906
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 26776-70-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dihydroxyacetone (dimer)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032222
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
245
Citations
V Waagen, TK Barua, HW Anthonsen, LK Hansen… - Tetrahedron, 1994 - Elsevier
1,3-Dihydroxy-2-propanone (dihydroxyacetone) in aqueous solution is an equilibrium remeniscent of the one in ketoses. When reacted with triethyl orthoformate and ethanol two stable …
Number of citations: 13 www.sciencedirect.com
A Fukutome, H Kawamoto, S Saka - ChemSusChem, 2016 - Wiley Online Library
Levoglucosan, the major intermediate in wood gasification, is decomposed selectively to C 1 /C 2 fragments at 550–600 C. Kinetic analyses suggest that radical chain mechanisms with …
TS Hermann, TM Klapötke, B Krumm… - … für anorganische und …, 2017 - Wiley Online Library
Two highly energetic nitric acid esters were synthesized from the dimer of dihydroxyacetone. 1,3‐Dinitratoacetone (1) and its dimer 2,5‐bis(nitratomethyl‐2,5‐nitrato)‐1,4‐dioxane (2) …
Number of citations: 2 onlinelibrary.wiley.com
D Gardiner - Carbohydrate Research, 1966 - Elsevier
The crystalline, dimeric forms of glycolaldehyde, DL-glyceraldehyde, and 1,3-dihydroxyacetone, converted into their pertrimethylsilyl ethers and then analysed by glc, showed one major …
Number of citations: 44 www.sciencedirect.com
A Owens, JR Lane, M Manley-Harris, AM Jensen… - Food chemistry, 2019 - Elsevier
Monomer formation from dimeric DHA has previously been suggested as the rate-determining step in formation of methylglyoxal, the bioactive component in mānuka honey. This step …
Number of citations: 5 www.sciencedirect.com
SL Widicus, R Braakman, DR Kent Iv… - Journal of Molecular …, 2004 - Elsevier
Recent detection of the 2C sugar glycolaldehyde in the Sgr B2(N-LMH) hot core source as well as the presence of several sugars and other polyhydroxylated species in the Murchison …
Number of citations: 16 www.sciencedirect.com
Y Huang, C Pathirana, Q Ye, V Palaniswamy - Tetrahedron letters, 2015 - Elsevier
The condensation of a chiral primary alkyl amine, (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (1) as a model compound with dl-glyceraldehyde dimer (2), 1,3-dihydroxyacetone …
Number of citations: 4 www.sciencedirect.com
Z Zheng, M Luo, J Yu, J Wang, J Ji - Industrial & engineering …, 2012 - ACS Publications
A novel and efficient conversion process of glycerol to 1,3-dihydroxyacetone (DHA) via indirect oxidation was developed. The idea is to oxidize the middle hydroxyl group of glycerol to a …
Number of citations: 31 pubs.acs.org
Y Kuroda - Bulletin of the Chemical Society of Japan, 1977 - journal.csj.jp
The nuclear magnetic multiple-resonance method developed by Forsén and Hoffman for the study of exchange rates has been applied to the two different types of OH protons of the 1,3-…
Number of citations: 1 www.journal.csj.jp
안병욱, 김병규, 이상국, 박재홍 - 한국고분자학회학술대회연구논문 …, 2006 - cheric.org
We have studied UV curable polyurethane dispersions (UV-PUDs) based on 1, 3-dihydroxyacetone dimer. UV-PUDs have been synthesized by different prepolymer chain length, …
Number of citations: 2 www.cheric.org

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